molecular formula C18H20N4O4S B1375033 tert-ブチル 5-トシル-5H-ピロロ[2,3-b]ピラジン-2-イルカルバメート CAS No. 1201187-44-1

tert-ブチル 5-トシル-5H-ピロロ[2,3-b]ピラジン-2-イルカルバメート

カタログ番号: B1375033
CAS番号: 1201187-44-1
分子量: 388.4 g/mol
InChIキー: NTMJGYRFMXFNIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

三環式複素環の合成

この化合物は、三環式複素環の合成における試薬として用いられます . これらの複素環は、少なくとも1つの非炭素原子(ヘテロ原子)を含む3つの環構造であり、さまざまな化学反応において有用な場合があります。

キナーゼ阻害活性

この化合物は、キナーゼ阻害剤としての新規含窒素三環式化合物の調製において重要な役割を果たしています . キナーゼ阻害剤は、細胞内のシグナルを遮断(阻害)することにより、癌や炎症などの疾患の治療に有効です。

免疫学的状態の治療

この化合物を用いて合成された三環式化合物は、免疫学的状態の治療のための潜在的な治療応用を有しています . これらの状態は免疫系に関連し、これらの化合物は免疫系の応答を調節するのに役立ちます。

腫瘍学的状態の治療

同様に、これらの三環式化合物は、腫瘍学的状態の治療のための潜在的な治療薬として開発されています . 腫瘍学的状態は腫瘍や癌に関連し、これらの化合物は癌細胞の増殖を阻害するのに役立ちます。

ウパダシチニブの合成

この化合物は、ウパダシチニブ中間体2としても知られており、ウパダシチニブの合成および性質研究に使用できます . ウパダシチニブは、関節リウマチの治療に使用される薬剤です。

有機合成中間体

この化合物は、しばしば有機合成中間体として使用されます , さまざまな実験室研究プロセスや化学生産プロセスで使用できます。より複雑な有機化合物の形成に役立ちます。

作用機序

Target of Action

Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, also known as upadacitinib intermediate 2 , is primarily used in the synthesis of tricyclic heterocycles . These compounds have potential kinase inhibitory activity , suggesting that kinases are the primary targets of this compound. Kinases play a crucial role in cellular signaling and are often implicated in conditions such as cancer and immune disorders .

Mode of Action

The compound interacts with its kinase targets by inhibiting their activity . This inhibition can alter the phosphorylation state of proteins within the cell, leading to changes in cellular signaling pathways .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific kinases it targets. These could include pathways involved in cell growth, proliferation, and immune response .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .

Result of Action

The inhibition of kinase activity by this compound can lead to a variety of molecular and cellular effects. These effects would depend on the specific kinases targeted and could include altered cell growth, changes in immune response, or apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to inhibit its target kinases . .

特性

IUPAC Name

tert-butyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-12-5-7-13(8-6-12)27(24,25)22-10-9-14-16(22)19-11-15(20-14)21-17(23)26-18(2,3)4/h5-11H,1-4H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMJGYRFMXFNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201187-44-1
Record name 1,1-Dimethylethyl N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6GM5UL9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a flask was added Pd2(dba)3 (1.3 g, 1.4 mmol), di-tert-butyl-(2′,4′,6′-triisopropyl-biphenyl-2-yl)-phosphane (1.21 g, 2.84 mmol), and 1,4-dioxane (75 mL). The catalyst-ligand mixture was degassed via vacuum/nitrogen purge (3 times) and heated at about 80° C. for about 10 min. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (5.0 g, 14 mmol, Preparation #7), tert-butyl carbamate (2.5 g, 21 mmol), and NaOt-Bu (2.05 g, 21.3 mmol) were added. After an additional vacuum/nitrogen purge, the reaction was heated at about 80° C. for about 16 h. The reaction was cooled to ambient temperature and diluted with EtOAc (70 mL). The reaction mixture was filtered and the filtrate was washed with water (3×20 mL). The organic layer was dried over anhydrous MgSO4, filtered, and solvent removed under reduced pressure to give a reddish-brown solid. The crude material was purified by silica gel chromatography eluting with a gradient of 10-50% EtOAc in heptane to yield tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate as a yellow amorphous solid (1.0 g, 18%): LC/MS (Table 2, Method a) Rt=2.63 min; MS m/z: 389 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (30.0 g, 85 mmol), tert-butyl carbamate (14.9 g, 128 mmol), 325 mesh potassium carbonate (35.3 g, 256 mmol), palladium acetate (0.19 g, 0.85 mmol) and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (0.99 g, 1.70 mmol) were charged to a three-neck, 1 L cylindrical reactor equipped with an over head stirrer, thermocouple and a reflux condenser. The solids were purged with argon for not less than 120 min. 2-methyl-butanol (240 mL) and 1,4-dioxane (60 mL) were charged to a separate 500 mL round bottom flask and purged with argon for not less than 60 min. The solvent mixture was transferred to the 1 L flask using a cannula under a positive pressure of argon, the temperature was raised to about 95° C. and the reaction mixture was stirred for about 3 h under a positive pressure of argon. The reaction mixture was cooled to about 40° C., THF (100 mL) was added and filtered through a 2 inch pad of celite. The reaction mixture was split into 2 equal batches (about 200 mL) and each of the batches were purified separately. Each batch was diluted with THF (250 mL) and was transferred to a 1 L cylindrical flask equipped with a magnetic stir bar. A solution of L-cysteine (0.76 g), potassium bicarbonate (1.52 g) and sodium chloride (0.76 g) in water (250 mL) was added to the above flask and was allowed to stir for about 2-4 h. The aqueous layer was separated. Formation of a rag layer was observed that was kept with the organic layer. The organic layer was washed with saturated sodium chloride solution (100 mL) and the aqueous layer was separated. Charcoal (0.76 g) was added to the flask, stirred for about 2-4 h, filtered through a 2 inch pad of celite, rinsed with THF (30 mL) and concentrated in vacuo at about 60° C. to obtain an oil/solid slurry. A mixture of isopropanol (50 mL) and heptanes (15 mL) were added to the oil/solid slurry and concentrated in vacuo to obtain light yellow colored solid. Isopropanol (90 mL) was added to the solid, heated to about 60° C. and mixed for about 1 h. The mixture was allowed to cool to room temperature with stirring, solids were filtered off, rinsed with heptane (40 mL) and dried overnight in a vacuum oven at about 50° C. The 2 batches were combined to obtain tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (12.87 g), as a light yellow colored solid. 1H NMR (400 MHz, DMSO) δ 10.11 (s, 1H), 8.77 (s, 1H), 8.16 (d, J=4.1 Hz, 1H), 7.99-7.92 (m, 2H), 7.40 (d, J=8.4 Hz, 2H), 6.83 (d, J=4.1 Hz, 1H), 2.32 (s, 3H), 1.46 (s, 9H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two
[Compound]
Name
heptanes
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
Reactant of Route 4
tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
Reactant of Route 5
tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。